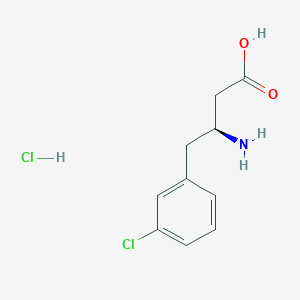

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-chlorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Strecker synthesis followed by efficient chiral resolution techniques such as crystallization or chromatography to ensure high enantiomeric purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic chlorine can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Oxo derivatives of the amino acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with GABA receptors and potential effects on neurotransmission.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis.

Mécanisme D'action

The compound exerts its effects primarily through interactions with GABA receptors in the central nervous system. By mimicking the structure of GABA, it can modulate neurotransmission, potentially leading to sedative or anxiolytic effects. The exact molecular targets and pathways involved include binding to GABA_A and GABA_B receptors, influencing ion channel activity and neurotransmitter release.

Comparaison Avec Des Composés Similaires

Gamma-aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the brain.

Baclofen: A GABA_B receptor agonist used as a muscle relaxant.

Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.

Uniqueness: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other GABA analogs. Its chiral nature and the presence of the 3-chlorophenyl group contribute to its unique interactions with biological targets.

Activité Biologique

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, also known as (S)-baclofen, is a chiral amino acid derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a butanoic acid backbone, an amino group, and a chlorophenyl substituent. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. Its molecular formula is C10H13ClNO2 with a molecular weight of approximately 250.12 g/mol .

This compound acts primarily as a GABA_B receptor agonist , influencing neurotransmission in the central nervous system. This action leads to various physiological effects, including muscle relaxation and analgesia. The compound's interaction with GABA_B receptors modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects in conditions such as spasticity and neuropathic pain.

Pharmacological Effects

- Muscle Relaxation : The compound is used clinically to treat muscle spasticity due to neurological disorders.

- Analgesic Properties : It exhibits pain-relieving effects, making it useful in managing chronic pain conditions.

- Neuroprotective Effects : Research suggests potential neuroprotective properties, which may be beneficial in neurodegenerative diseases .

Comparative Biological Activity

The biological activity of this compound can be compared with its enantiomer (R)-3-Amino-4-(3-chlorophenyl)butanoic acid. While both compounds interact with GABA_B receptors, their efficacy and side effect profiles differ significantly due to their stereochemistry.

| Compound | GABA_B Receptor Interaction | Primary Use | Side Effects |

|---|---|---|---|

| (S)-Baclofen | Agonist | Muscle spasticity | Drowsiness, dizziness |

| (R)-Baclofen | Weaker Agonist | Limited use | Less well-studied |

Case Studies

- Clinical Efficacy in Spasticity : A study demonstrated that patients with multiple sclerosis experienced significant improvements in muscle tone and spasticity when treated with (S)-baclofen compared to placebo controls.

- Neuropathic Pain Management : Another research highlighted its effectiveness in reducing pain scores in patients suffering from neuropathic pain syndromes, indicating its analgesic properties.

Interaction Studies

Research has focused on how this compound interacts with various biological targets:

- Enzyme Interactions : Studies have shown that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its therapeutic efficacy .

- Receptor Binding Affinity : Investigations into its binding affinity for GABA_B receptors reveal that the compound has a higher affinity than many other GABAergic agents, contributing to its potency .

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions ensuring high purity and yield. These methods are crucial for pharmaceutical applications where the compound's biological activity is directly related to its structural integrity.

Applications in Pharmaceutical Research

Propriétés

IUPAC Name |

(3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFPEMYQUCEGDY-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-54-3 |

Source

|

| Record name | Benzenebutanoic acid, β-amino-3-chloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.